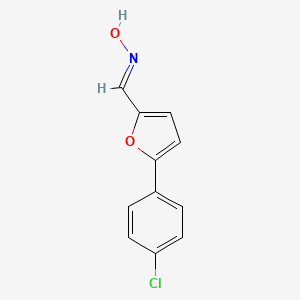
5-(4-氯苯基)-2-呋喃甲醛肟
描述
5-(4-Chlorophenyl)-2-furaldehyde oxime is a chemical compound that belongs to the class of organic compounds known as imines . Imine is a functional group or chemical compound containing a carbon–nitrogen double bond, where the nitrogen atom can be attached to a hydrogen (H) or an organic group ®. If the nitrogen atom is attached to a hydrogen atom, it forms an aldoxime, and if it is attached to an organic group, it forms a ketoxime .
科学研究应用
热力学性质与合成优化
对类似化合物(如 5-(硝基苯基)-2-呋喃甲醛肟)的热力学研究揭示了对其物理性质的宝贵见解,这对于优化合成和应用工艺至关重要。确定温度相关的蒸汽压、标准升华焓和生成焓为这些化合物的实际应用(包括 5-(4-氯苯基)-2-呋喃甲醛肟)提供了基础性的理解。这些数据有助于解决与它们的合成、纯化和更广泛的应用相关的问题,从而提高它们在各个科学领域的应用效率 (Dibrivnyi et al., 2019)。
光致电子转移机制
对与 5-(4-氯苯基)-2-呋喃甲醛肟具有结构相似性的苯甲醛肟的研究揭示了光致条件下的电子转移机制。这些研究展示了取代的苯甲醛肟如何经历光敏化反应,导致醛和腈的形成,这取决于肟的氧化电位。这些见解对于理解 5-(4-氯苯基)-2-呋喃甲醛肟在类似条件下的化学行为至关重要,可能指导其在光化学合成和其他相关领域的应用 (de Lijser et al., 2006)。
杂环化合物合成
与 5-(4-氯苯基)-2-呋喃甲醛肟密切相关的 5-芳基-2-呋喃甲醛已用于杂环化合物的合成,例如通过 Biginelli 反应合成四氢嘧啶酮。这些化合物与各种试剂反应的能力为创造广泛的具有生物活性和结构多样性的分子开辟了途径。此类应用凸显了 5-(4-氯苯基)-2-呋喃甲醛肟在合成新的医药和化学实体中发挥作用的潜力 (Vakhula et al., 2018)。
作用机制
Target of Action
Oximes in general are known to interact with various biological targets . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones .
Mode of Action
The mode of action of 5-(4-Chlorophenyl)-2-furaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to involve the reaction of hydroxylamine with aldehydes or ketones .
Result of Action
Oximes in general are known to have various biological activities .
生化分析
Biochemical Properties
5-(4-Chlorophenyl)-2-furaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context .
Cellular Effects
The effects of 5-(4-Chlorophenyl)-2-furaldehyde oxime on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it can affect metabolic pathways by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)-2-furaldehyde oxime exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)-2-furaldehyde oxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)-2-furaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings .
Metabolic Pathways
5-(4-Chlorophenyl)-2-furaldehyde oxime is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites. For instance, the compound can be metabolized into reactive intermediates that may further interact with cellular components, leading to various biochemical effects .
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)-2-furaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)-2-furaldehyde oxime is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
属性
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUMSDVJZXMKK-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


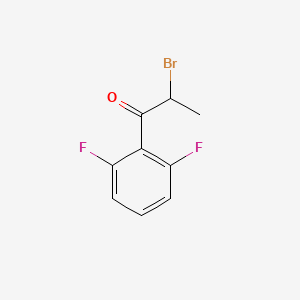
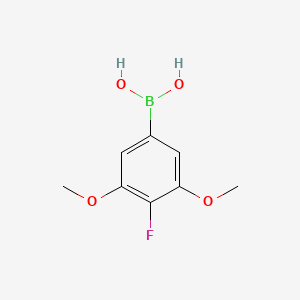
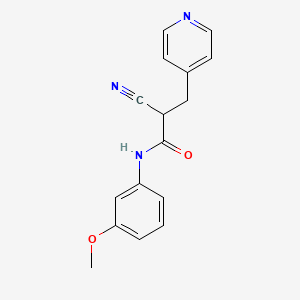
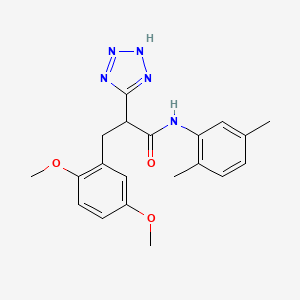
![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)
![3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)


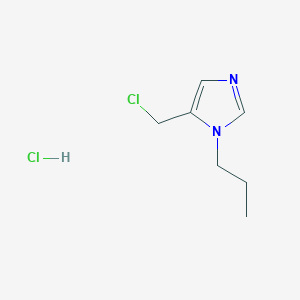
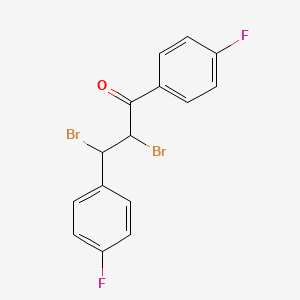

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)
